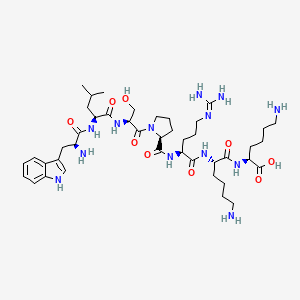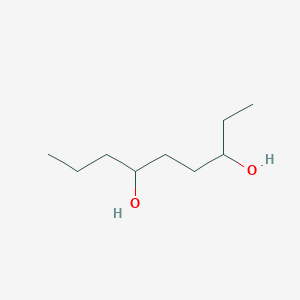
3,6-Nonanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Nonanediol is an organic compound with the molecular formula C₉H₂₀O₂ It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a nine-carbon chain
準備方法
Synthetic Routes and Reaction Conditions
3,6-Nonanediol can be synthesized through several methods. One common approach involves the reduction of 3,6-nonanedione using a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced via catalytic hydrogenation of 3,6-nonanedione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
化学反応の分析
Types of Reactions
3,6-Nonanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,6-nonanedione using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form nonane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: 3,6-Nonanedione.
Reduction: Nonane.
Substitution: 3,6-Dichlorononane.
科学的研究の応用
3,6-Nonanediol has several applications in scientific research:
作用機序
The mechanism of action of 3,6-Nonanediol involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, leading to the formation of 3,6-nonanedione. In reduction reactions, the hydroxyl groups are removed, resulting in the formation of nonane. These reactions are facilitated by specific enzymes or chemical reagents that target the hydroxyl groups .
類似化合物との比較
Similar Compounds
1,9-Nonanediol: Another diol with hydroxyl groups at the first and ninth positions.
1,3-Nonanediol: A diol with hydroxyl groups at the first and third positions.
1,5-Nonanediol: A diol with hydroxyl groups at the first and fifth positions.
Uniqueness
3,6-Nonanediol is unique due to the positioning of its hydroxyl groups at the third and sixth carbon atoms. This specific arrangement imparts distinct chemical properties and reactivity compared to other nonanediol isomers .
特性
CAS番号 |
4469-85-6 |
|---|---|
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC名 |
nonane-3,6-diol |
InChI |
InChI=1S/C9H20O2/c1-3-5-9(11)7-6-8(10)4-2/h8-11H,3-7H2,1-2H3 |
InChIキー |
YKEWIFGQPMVBEF-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC(CC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14178307.png)
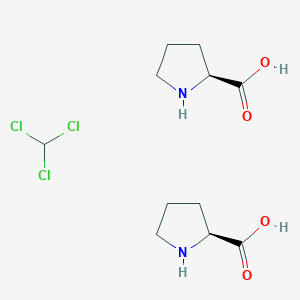

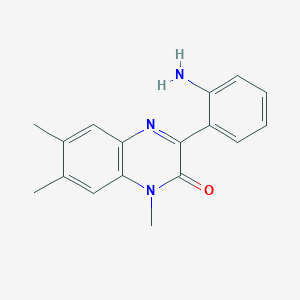
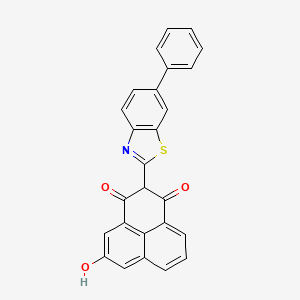
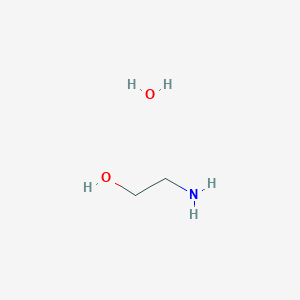
![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
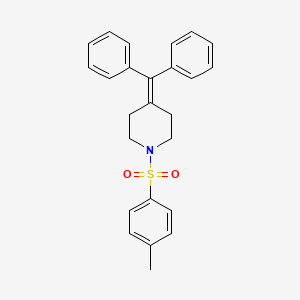
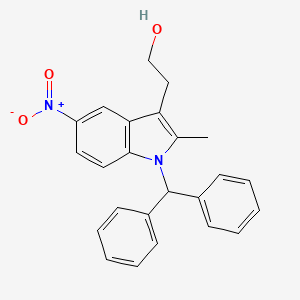

![Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate](/img/structure/B14178348.png)
